N-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylideneamino]furan-2-carboxamide
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Overview
Description
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide is a complex organic compound with the molecular formula C15H11N3O4S2 and a molecular weight of 361.4 g/mol . This compound is characterized by the presence of a thiazole ring, a furohydrazide group, and a phenylsulfonyl moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The synthesis of N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide typically involves the condensation of 2-furohydrazide with an aldehyde or ketone containing the thiazole and phenylsulfonyl groups. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and phenylsulfonyl group are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in key cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-thiohydrazide: This compound has a similar structure but contains a thiohydrazide group instead of a furohydrazide group.
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-pyrrolylhydrazide: This compound contains a pyrrolylhydrazide group, which may confer different chemical and biological properties.
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-pyridylhydrazide: This compound contains a pyridylhydrazide group, which may also result in different reactivity and applications.
N’-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide stands out due to its unique combination of functional groups, which contribute to its versatility and potential in various scientific research applications.
Properties
Molecular Formula |
C15H11N3O4S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H11N3O4S2/c19-14(13-7-4-8-22-13)18-17-10-11-9-16-15(23-11)24(20,21)12-5-2-1-3-6-12/h1-10H,(H,18,19) |
InChI Key |
OCNUARRHCPFKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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